Tirabrutinib

Catalog No.
S545415
CAS No.
1351636-18-4
M.F
C25H22N6O3
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tirabrutinib

CAS Number

1351636-18-4

Product Name

Tirabrutinib

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one

Molecular Formula

C25H22N6O3

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1

InChI Key

SEJLPXCPMNSRAM-GOSISDBHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ONO-4059; ONO4059; ONO 4059; ONO-4059; GS 4059; GS-4059; GS4059; ONO-WG-307; Tirabrutinib

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

The exact mass of the compound Tirabrutinib is 454.1753 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tirabrutinib (also known as ONO-4059 or GS-4059) is a second-generation, highly selective, and irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK). It covalently binds to the Cys481 residue of the BTK active site, effectively halting B-cell receptor (BCR) signaling [1]. In procurement and material selection, Tirabrutinib is primarily prioritized over first-generation inhibitors due to its significantly reduced off-target kinase affinity and its exceptional ability to cross the blood-brain barrier (BBB). These baseline characteristics make it a critical compound for advanced hematological research, neuro-oncology modeling, and high-fidelity biochemical assays where off-target toxicity or poor central nervous system (CNS) penetrance would otherwise compromise experimental integrity [2].

Substituting Tirabrutinib with first-generation BTK inhibitors, such as Ibrutinib, frequently fails in rigorous experimental and formulation workflows due to profound differences in kinase selectivity and pharmacokinetic distribution. Ibrutinib exhibits high affinity for off-target kinases—including EGFR, ITK, and TEC—which introduces confounding variables in phenotypic screens and drives severe in vivo toxicities such as atrial fibrillation and bleeding [1]. Furthermore, standard BTK inhibitors demonstrate poor cerebrospinal fluid (CSF) penetration, rendering them inadequate for central nervous system (CNS) disease models [2]. Consequently, buyers must procure Tirabrutinib when the application demands isolated BTK inhibition without T-cell or epithelial off-target interference, or when modeling primary CNS lymphomas (PCNSL).

Off-Target Kinase Selectivity (EGFR and ITK)

Tirabrutinib demonstrates exceptional target fidelity compared to Ibrutinib, particularly concerning off-target kinases that drive in vivo toxicities. In biochemical assays, Tirabrutinib exhibited an IC50 of 3020 nmol/L for EGFR and >20,000 nmol/L for ITK, translating to a 440-fold and >2,940-fold selectivity for BTK, respectively [1]. In stark contrast, Ibrutinib irreversibly inhibits EGFR, ITK, and at least 9 other kinases with IC50 values of approximately 11 nmol/L or less [1]. This massive quantitative difference in selectivity ensures that Tirabrutinib does not confound B-cell assays with T-cell (ITK) or epithelial (EGFR) signaling disruptions.

Evidence DimensionIC50 for Off-Target Kinases (EGFR and ITK)
Target Compound DataEGFR IC50 = 3020 nmol/L; ITK IC50 > 20,000 nmol/L
Comparator Or BaselineIbrutinib (EGFR and ITK IC50 ≤ 11 nmol/L)
Quantified Difference440-fold (EGFR) and >2,940-fold (ITK) greater selectivity for BTK with Tirabrutinib
ConditionsIn vitro kinase inhibition profiling

Procuring Tirabrutinib prevents confounding off-target signaling in phenotypic screens and minimizes EGFR-mediated toxicities (e.g., rash) in animal models.

Blood-Brain Barrier (BBB) Penetration and CSF Bioavailability

For neuro-oncology applications, the ability of a BTK inhibitor to penetrate the blood-brain barrier is a primary procurement criterion. Clinical pharmacokinetic profiling reveals that the cerebrospinal fluid (CSF) to plasma concentration ratio for Tirabrutinib is approximately 13–18%[1]. In comparison, Ibrutinib achieves a CSF/plasma ratio of only 1–7% [1]. Absolute mean CSF concentrations further validate this, with Tirabrutinib reaching up to 14.0 ng/mL, whereas Ibrutinib peaks between 0.59 and 0.87 ng/mL across various dosing regimens [2]. This superior CNS penetrance is essential for modeling primary central nervous system lymphoma (PCNSL).

Evidence DimensionCSF/Plasma Concentration Ratio and Absolute CSF Concentration
Target Compound Data13–18% CSF/plasma ratio; up to 14.0 ng/mL mean CSF concentration
Comparator Or BaselineIbrutinib (1–7% CSF/plasma ratio; 0.59–0.87 ng/mL mean CSF concentration)
Quantified DifferenceOver 2.5x higher CSF/plasma ratio and >15x higher absolute CSF concentration for Tirabrutinib
ConditionsIn vivo pharmacokinetic profiling (CSF vs plasma sampling)

This pharmacokinetic advantage makes Tirabrutinib the mandatory choice for researchers and formulators targeting CNS-localized B-cell malignancies.

Broad Kinome Selectivity Profile (Hit Rate)

When selecting a BTK inhibitor for multiplexed biochemical screening, the overall kinome hit rate is a critical metric of compound purity and specificity. In a KINOMEscan profiling study assessing the percentage of human wild-type kinases inhibited by >65% at a 1 µM single dose, Tirabrutinib demonstrated a remarkably low hit rate of 2.3% [1]. In contrast, Ibrutinib exhibited a hit rate of 9.4%, and Spebrutinib showed an 8.3% hit rate under identical conditions[1]. This restricted binding profile ensures that Tirabrutinib acts almost exclusively on BTK, reducing the need for complex bioinformatic deconvolution of off-target effects.

Evidence DimensionKinase Hit Rate (% of kinases inhibited >65% at 1 µM)
Target Compound Data2.3% hit rate
Comparator Or BaselineIbrutinib (9.4% hit rate) and Spebrutinib (8.3% hit rate)
Quantified Difference75% reduction in broad kinome off-target binding compared to Ibrutinib
ConditionsKINOMEscan profiling at 1 µM single dose

A lower kinome hit rate guarantees higher target fidelity in complex biochemical assays, making Tirabrutinib superior for precision pathway mapping.

Neuro-Oncology and PCNSL Modeling

Due to its superior 13–18% CSF/plasma penetration ratio and high absolute CSF concentrations, Tirabrutinib is the optimal BTK inhibitor for in vivo models of primary central nervous system lymphoma (PCNSL). It reliably crosses the blood-brain barrier, a critical requirement where first-generation inhibitors like Ibrutinib fail to achieve therapeutic parenchyma concentrations [1].

High-Fidelity B-Cell Receptor (BCR) Signaling Assays

Its >2,940-fold selectivity over ITK and 440-fold over EGFR makes Tirabrutinib ideal for isolating BTK-specific pathways in primary B-cell assays. Researchers must procure this compound to avoid triggering T-cell or epithelial off-target effects that commonly confound data when using less selective agents [2].

In Vivo Toxicity and Safety Profiling Baselines

Tirabrutinib serves as a highly selective benchmark in comparative pharmacology studies. By utilizing its restricted kinome hit rate (2.3%), toxicologists can decouple true BTK inhibition efficacy from TEC/EGFR-linked adverse events, such as bleeding and atrial fibrillation, which are prevalent with older BTK inhibitors[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

454.17533859 Da

Monoisotopic Mass

454.17533859 Da

Heavy Atom Count

34

Appearance

White to off white powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LXG44NDL2T

Wikipedia

Tirabrutinib

Dates

Last modified: 08-15-2023
1: Barrientos JC. Idelalisib for the treatment of indolent non-Hodgkin lymphoma: a review of its clinical potential. Onco Targets Ther. 2016 May 18;9:2945-53. doi: 10.2147/OTT.S102573. eCollection 2016. Review. PubMed PMID: 27274288; PubMed Central PMCID: PMC4876096.
2: Wu J, Zhang M, Liu D. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. J Hematol Oncol. 2016 Mar 9;9:21. doi: 10.1186/s13045-016-0250-9. PubMed PMID: 26957112; PubMed Central PMCID: PMC4784459.
3: Walter HS, Rule SA, Dyer MJ, Karlin L, Jones C, Cazin B, Quittet P, Shah N, Hutchinson CV, Honda H, Duffy K, Birkett J, Jamieson V, Courtenay-Luck N, Yoshizawa T, Sharpe J, Ohno T, Abe S, Nishimura A, Cartron G, Morschhauser F, Fegan C, Salles G. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood. 2016 Jan 28;127(4):411-9. doi: 10.1182/blood-2015-08-664086. Epub 2015 Nov 5. PubMed PMID: 26542378; PubMed Central PMCID: PMC4731845.
4: Robak P, Smolewski P, Robak T. Emerging immunological drugs for chronic lymphocytic leukemia. Expert Opin Emerg Drugs. 2015 Sep;20(3):423-47. doi: 10.1517/14728214.2015.1046432. Epub 2015 Jul 11. Review. PubMed PMID: 26153226.
5: Burger JA. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Curr Hematol Malig Rep. 2014 Mar;9(1):44-9. doi: 10.1007/s11899-013-0188-8. Review. PubMed PMID: 24357428.
6: Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013 Aug 19;6:59. doi: 10.1186/1756-8722-6-59. Review. PubMed PMID: 23958373; PubMed Central PMCID: PMC3751776.

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